molecular formula C5H8F3NO B3101466 (2S)-2-(Trifluoromethyl)morpholine CAS No. 1393524-24-7

(2S)-2-(Trifluoromethyl)morpholine

Cat. No.: B3101466
CAS No.: 1393524-24-7
M. Wt: 155.12
InChI Key: OVAZCYUQNNFOKS-BYPYZUCNSA-N
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Description

“(2S)-2-(Trifluoromethyl)morpholine” is a chemical compound with the molecular formula C5H9ClF3NO and a molecular weight of 191.58 . It is used in various scientific experiments and is a versatile material used in scientific research. Its unique structure allows for diverse applications, such as drug synthesis and catalysis.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis of Functionalized Morpholines

The electrochemical intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols presents a novel approach to synthesize CF3-containing morpholine derivatives. This method offers a straightforward pathway to obtain variously substituted 2-(2,2,2-trifluoroethyl)morpholines under mild conditions, utilizing the Langlois reagent for trifluoromethylating purposes. The process achieves moderate to high yields and exemplifies a significant advancement in the field of organic synthesis, highlighting the versatility of (2S)-2-(trifluoromethyl)morpholine in creating complex molecular structures (Claraz, Courant, & Masson, 2020).

DNA-PK Inhibitor Synthesis

This compound plays a crucial role in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, such as 8-dibenzothiophen-4-yl-2-morpholin-4-yl-chromen-4-one (NU7441). This process involves the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate as a key intermediate, utilizing allyl protecting groups for efficient chemical transformations. The development of these inhibitors is significant for therapeutic interventions in diseases where DNA repair mechanisms are implicated (Rodriguez Aristegui et al., 2006).

Photophysical and Biomolecular Binding Properties

The synthesis of new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines showcases the application of this compound in creating compounds with significant photophysical properties and strong interactions with ct-DNA. This work not only provides valuable insights into the photophysical behaviors of these compounds but also highlights their potential in biomolecular binding, which is crucial for the development of novel therapeutic agents (Bonacorso et al., 2018).

Crystallographic Studies

The structural analysis of 2-morpholino-5-trifluoromethyl-1,3,4-thiadiazole through X-ray crystallography provides detailed insights into the molecular and crystal structures of substances derived from this compound. This research emphasizes the importance of structural elucidation in understanding the chemical behavior and properties of fluoroorganic compounds, paving the way for their application in various scientific fields (Slepukhin et al., 2015).

Novel Synthesis Methods

The development of new synthetic methodologies using this compound demonstrates its applicability in organic chemistry, particularly in the synthesis of complex molecules. Techniques such as the Buchwald–Hartwig amination and multicomponent approaches have been employed to create derivatives with potential pharmacological activities. These advancements underscore the chemical's versatility and its role in enabling the synthesis of novel compounds with diverse functionalities (Zhou, Zhou, & Yeung, 2012).

Safety and Hazards

“(2S)-2-(Trifluoromethyl)morpholine” is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Properties

IUPAC Name

(2S)-2-(trifluoromethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAZCYUQNNFOKS-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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